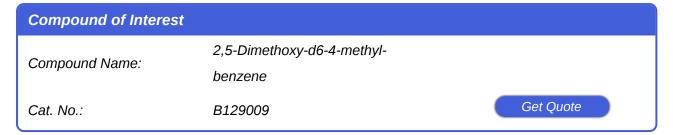




An In-depth Technical Guide to 2,5-Dimethoxyd6-4-methyl-benzene

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 58262-06-9

This technical guide provides a comprehensive overview of **2,5-Dimethoxy-d6-4-methyl-benzene**, a deuterated analog of 2,5-dimethoxytoluene. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role as an internal standard in analytical chemistry.

Physicochemical Properties

The quantitative data for **2,5-Dimethoxy-d6-4-methyl-benzene** and its non-deuterated analog are summarized in the tables below for easy comparison.

Table 1: General Properties



Property	2,5-Dimethoxy-d6-4- methyl-benzene	2,5-Dimethoxytoluene
CAS Number	58262-06-9[1]	24599-58-4[2][3]
Molecular Formula	C ₉ H ₆ D ₆ O ₂ [1]	C ₉ H ₁₂ O ₂ [2][3]
Molecular Weight	158.23 g/mol [1]	152.19 g/mol [2][3]
Alternate Names	2,5-Di(methoxy-d3)toluene; 1,4-Di(methoxy-d3)-2-methyl- benzene[1]	1,4-Dimethoxy-2- methylbenzene; 2- Methylhydroquinone dimethyl ether[3]

Table 2: Predicted Spectroscopic Data

Spectroscopic Data	Predicted Values for 2,5-Dimethoxy-d6-4- methyl-benzene	
¹H-NMR (CDCl₃)	Aromatic protons expected in the range of δ 6.6-6.8 ppm. Methyl protons expected around δ 2.2 ppm. The characteristic methoxy proton signals will be absent due to deuteration.	
¹³ C-NMR (CDCl ₃)	Aromatic carbons expected in the range of δ 110-155 ppm. Methyl carbon expected around δ 16 ppm. Methoxy carbons will show a multiplet due to C-D coupling, shifted slightly upfield compared to the non-deuterated analog.	
Mass Spectrometry (EI)	Molecular ion (M+) peak at m/z 158. Key fragmentation patterns would involve the loss of CD₃O• (m/z 124) and subsequent loss of CO (m/z 96).	

Experimental Protocols

Due to the limited availability of specific experimental procedures for **2,5-Dimethoxy-d6-4-methyl-benzene** in published literature, the following protocols are based on established



methods for the synthesis of analogous compounds and its application as an internal standard.

Proposed Synthesis of 2,5-Dimethoxy-d6-4-methylbenzene

The synthesis of **2,5-Dimethoxy-d6-4-methyl-benzene** can be achieved through the deuteromethylation of 2-methylhydroquinone.

Materials:

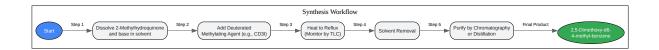
- 2-Methylhydroquinone
- Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
- A suitable base (e.g., sodium hydroxide, potassium carbonate)
- An appropriate solvent (e.g., acetone, methanol-d4)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

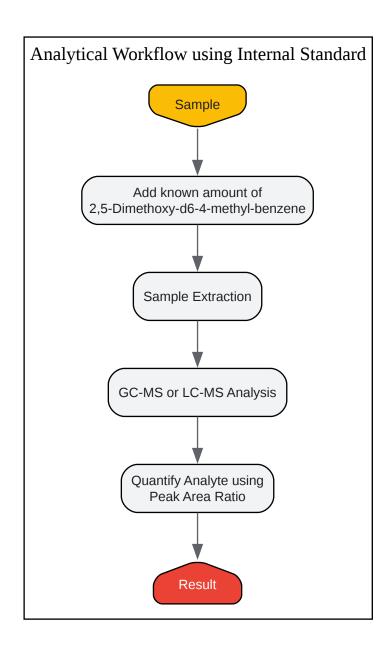
Procedure:

- Dissolve 2-methylhydroquinone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add the base to the solution and stir until it is fully dissolved or a uniform suspension is formed.
- Slowly add a stoichiometric excess of the deuterated methylating agent (e.g., CD₃I) to the reaction mixture.
- Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.

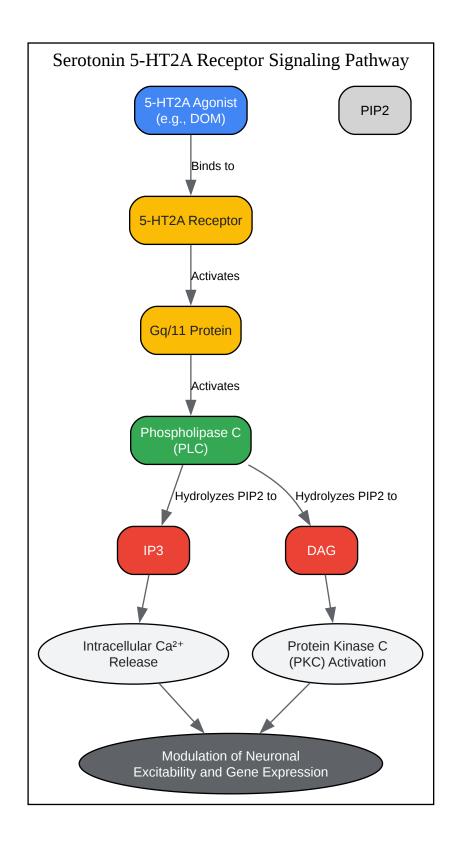


 The crude product is then purified using an appropriate method, such as column chromatography on silica gel or distillation under reduced pressure, to yield pure 2,5-Dimethoxy-d6-4-methyl-benzene.









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